molecular formula C9H8BrN3O2 B13663766 4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carboxamide

4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carboxamide

Cat. No.: B13663766
M. Wt: 270.08 g/mol
InChI Key: QVVQSSRQMZEMKQ-UHFFFAOYSA-N
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Description

4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carboxamide is a chemical compound with the molecular formula C9H8BrN3O2. It is a member of the pyrazolo[1,5-a]pyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carboxamide typically involves the reaction of 3-bromo-5-methoxypyridinamine with various reagents. One common method includes the use of 2-chloropropene cyanide and potassium carbonate in dimethylformamide (DMF) at 20-30°C for 8 hours, followed by heating with diazabicyclo at 50-60°C for 20 hours .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for scale, yield, and purity. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or receptors involved in disease processes, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carboxamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its carboxamide group, in particular, makes it a valuable intermediate in the synthesis of various bioactive molecules .

Properties

Molecular Formula

C9H8BrN3O2

Molecular Weight

270.08 g/mol

IUPAC Name

4-bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carboxamide

InChI

InChI=1S/C9H8BrN3O2/c1-15-5-2-7(10)8-6(9(11)14)3-12-13(8)4-5/h2-4H,1H3,(H2,11,14)

InChI Key

QVVQSSRQMZEMKQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CN2C(=C(C=N2)C(=O)N)C(=C1)Br

Origin of Product

United States

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